Cefpodoxim-Proxetil 4,7-seco-Dimer

Übersicht

Beschreibung

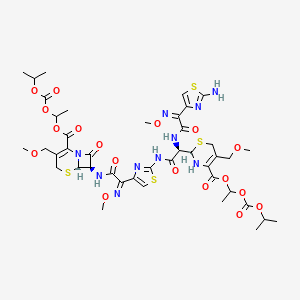

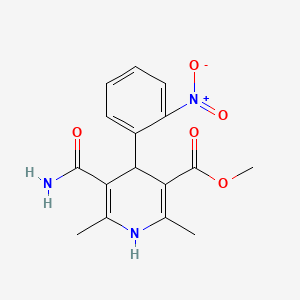

Cefpodoxime Proxetil 4,7-seco-Dimer is a derivative of cefpodoxime proxetil, a third-generation cephalosporin antibiotic. This compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Cefpodoxime proxetil is a prodrug that is converted into its active form, cefpodoxime, in the body. The 4,7-seco-Dimer variant is a specific structural modification aimed at enhancing its pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Cefpodoxime Proxetil 4,7-seco-Dimer has several applications in scientific research:

Chemistry: Used as a model compound for studying cephalosporin derivatives.

Biology: Investigated for its antibacterial activity against resistant bacterial strains.

Medicine: Explored for its potential in treating various bacterial infections, including those resistant to other antibiotics.

Industry: Used in the development of new antibacterial agents and formulations.

Wirkmechanismus

Target of Action

Cefpodoxime Proxetil 4,7-seco-Dimer, also known as 5ASX8BNW7D, is a third-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) located in the bacterial cell wall . PBPs play a crucial role in the final stages of constructing the bacterial cell wall, which is essential for bacterial growth and survival .

Mode of Action

The active metabolite of Cefpodoxime Proxetil 4,7-seco-Dimer binds preferentially to penicillin-binding protein 3 . This binding inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls . The inhibition of cell wall synthesis leads to instability of the bacterial cell wall and eventually causes cell lysis and death .

Biochemical Pathways

The action of Cefpodoxime Proxetil 4,7-seco-Dimer affects the biochemical pathway responsible for the synthesis of the bacterial cell wall . By inhibiting the function of PBPs, it disrupts the cross-linking of peptidoglycan chains, a critical process in cell wall biosynthesis . This disruption leads to a weakened cell wall, making the bacteria susceptible to osmotic lysis .

Pharmacokinetics

Cefpodoxime Proxetil 4,7-seco-Dimer is a prodrug, which means it is inactive in its administered form and is converted into its active form, cefpodoxime, in the body . It is absorbed from the gastrointestinal tract and de-esterified to cefpodoxime . Approximately 50% of the administered dose is absorbed systemically . Over the recommended dosing range (100 to 400 mg), approximately 29 to 33% of the administered cefpodoxime dose is excreted unchanged in the urine in 12 hours . There is minimal metabolism of cefpodoxime in vivo .

Result of Action

The result of Cefpodoxime Proxetil 4,7-seco-Dimer’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, it causes the bacterial cells to become unstable and undergo lysis . This effectively stops the infection and allows the immune system to clear the remaining bacteria.

Action Environment

The action of Cefpodoxime Proxetil 4,7-seco-Dimer can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food. The extent of absorption (mean AUC) and the mean peak plasma concentration increased when film-coated tablets were administered with food . , indicating that temperature and exposure to air could affect its stability and efficacy.

Biochemische Analyse

Biochemical Properties

Cefpodoxime Proxetil 4,7-seco-Dimer plays a significant role in biochemical reactions. It is a prodrug that is absorbed and de-esterified by the intestinal mucosa to its active metabolite, cefpodoxime

Cellular Effects

The effects of Cefpodoxime Proxetil 4,7-seco-Dimer on various types of cells and cellular processes are primarily related to its antimicrobial activity. As a cephalosporin antibiotic, it is effective against most Gram-positive and Gram-negative bacteria . It influences cell function by inhibiting bacterial cell wall synthesis, leading to cell death .

Molecular Mechanism

The mechanism of action of Cefpodoxime Proxetil 4,7-seco-Dimer involves its conversion to cefpodoxime, which inhibits bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This results in cell lysis due to the activity of bacterial cell wall autolytic enzymes .

Metabolic Pathways

Cefpodoxime Proxetil 4,7-seco-Dimer is involved in metabolic pathways as a prodrug. It is absorbed and de-esterified by the intestinal mucosa to its active metabolite, cefpodoxime

Transport and Distribution

The transport and distribution of Cefpodoxime Proxetil 4,7-seco-Dimer within cells and tissues occur through absorption from the gastrointestinal tract and de-esterification to its active metabolite, cefpodoxime

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cefpodoxime Proxetil 4,7-seco-Dimer involves multiple steps, starting from the basic cephalosporin nucleus. The process typically includes:

Formation of the cephalosporin core: This involves the cyclization of a β-lactam ring with a dihydrothiazine ring.

Introduction of side chains: Specific side chains are introduced to enhance the antibacterial activity. This step often involves acylation reactions.

Formation of the 4,7-seco-Dimer: This involves a specific cleavage and reformation of bonds in the cephalosporin core to create the 4,7-seco structure.

Industrial Production Methods

Industrial production of Cefpodoxime Proxetil 4,7-seco-Dimer follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Batch reactors: For controlled reaction conditions.

Purification steps: Including crystallization and chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Cefpodoxime Proxetil 4,7-seco-Dimer undergoes various chemical reactions, including:

Hydrolysis: Conversion of the prodrug to its active form, cefpodoxime.

Oxidation and reduction: These reactions can modify the side chains, affecting the compound’s activity.

Substitution reactions: Introduction of different functional groups to enhance activity or stability.

Common Reagents and Conditions

Hydrolysis: Typically involves acidic or enzymatic conditions.

Oxidation: Commonly uses reagents like hydrogen peroxide or potassium permanganate.

Substitution: Often involves nucleophilic reagents under basic conditions.

Major Products

The major product of hydrolysis is cefpodoxime, the active antibacterial agent. Other reactions may yield various derivatives with modified antibacterial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cefpodoxime Proxetil: The parent compound, without the 4,7-seco modification.

Cefixime: Another third-generation cephalosporin with similar antibacterial activity.

Ceftriaxone: A widely used third-generation cephalosporin with a longer half-life.

Uniqueness

Cefpodoxime Proxetil 4,7-seco-Dimer is unique due to its specific structural modification, which may offer enhanced pharmacokinetic properties and antibacterial activity compared to its parent compound and other cephalosporins .

Eigenschaften

IUPAC Name |

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-[2-[[(2R)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-[(2R)-5-(methoxymethyl)-4-(1-propan-2-yloxycarbonyloxyethoxycarbonyl)-3,6-dihydro-2H-1,3-thiazin-2-yl]acetyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H54N10O18S4/c1-17(2)65-41(59)69-19(5)67-37(57)25-21(11-61-7)13-71-34(48-25)28(46-31(53)26(50-63-9)23-15-73-39(43)44-23)33(55)49-40-45-24(16-74-40)27(51-64-10)32(54)47-29-35(56)52-30(22(12-62-8)14-72-36(29)52)38(58)68-20(6)70-42(60)66-18(3)4/h15-20,28-29,34,36,48H,11-14H2,1-10H3,(H2,43,44)(H,46,53)(H,47,54)(H,45,49,55)/b50-26-,51-27-/t19?,20?,28-,29-,34-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMMKKXXPLMCPK-XHLZYGRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC(N1)C(C(=O)NC2=NC(=CS2)C(=NOC)C(=O)NC3C4N(C3=O)C(=C(CS4)COC)C(=O)OC(C)OC(=O)OC(C)C)NC(=O)C(=NOC)C5=CSC(=N5)N)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@@H](N1)[C@@H](C(=O)NC2=NC(=CS2)/C(=N/OC)/C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)COC)C(=O)OC(C)OC(=O)OC(C)C)NC(=O)/C(=N\OC)/C5=CSC(=N5)N)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H54N10O18S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1115.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947692-16-2 | |

| Record name | Cefpodoxime proxetil 4,7-seco-dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947692162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFPODOXIME PROXETIL 4,7-SECO-DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ASX8BNW7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Methylsulfanyl)methyl]furan-2-carbonyl chloride](/img/structure/B570079.png)